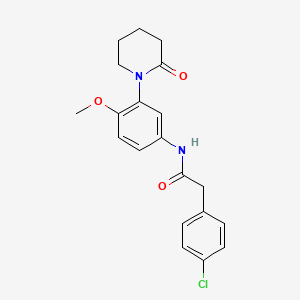

2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. BMS-986165 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, psoriatic arthritis, and lupus.

Aplicaciones Científicas De Investigación

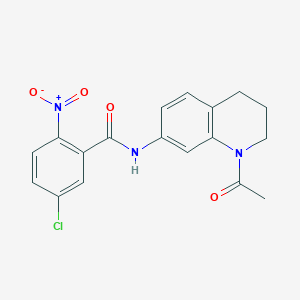

Synthesis and Antibacterial Activity

Compounds structurally similar to 2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide have been synthesized and evaluated for their antibacterial activity. Studies have demonstrated the synthesis of derivatives and their evaluation against gram-positive and gram-negative bacteria, showing moderate to good activity. These findings indicate the potential for designing and synthesizing new antibacterial agents based on modifications of the acetamide structure (Desai et al., 2008).

Antimicrobial Activities

Further research into acetamide derivatives has explored their antimicrobial potential. A series of compounds including some with the 4-chlorophenyl and methoxyphenyl groups have been synthesized and shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests that modifications to the acetamide scaffold can yield compounds with useful antimicrobial properties (Debnath & Ganguly, 2015).

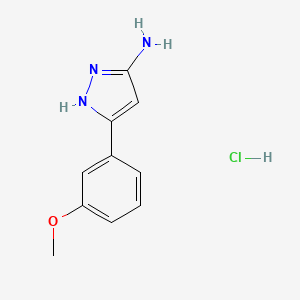

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has also been conducted on the synthesis of acetamide derivatives as potential anticancer, anti-inflammatory, and analgesic agents. These studies have developed new chemical entities showing potential therapeutic activities, with specific compounds exhibiting promising results against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic models. This area of research highlights the versatility of acetamide derivatives in drug development (Rani et al., 2014).

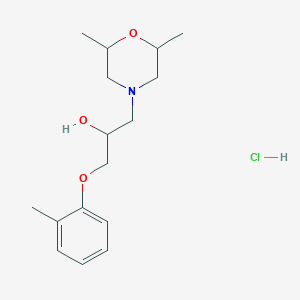

Herbicide Activity and Soil Interaction

Acetamide derivatives have been extensively studied for their use as herbicides, with research focusing on their adsorption, mobility, and efficacy in soil. Studies have correlated the herbicidal activity of these compounds with soil properties, suggesting that acetamide-based herbicides' effectiveness can be influenced by organic matter content, clay content, and surface area of the soil. This line of research is crucial for developing more efficient and environmentally friendly agricultural chemicals (Peter & Weber, 1985).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-26-18-10-9-16(13-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYSAUGILKJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2571941.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)

![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)

![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)

![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)